1,3-Dioxole-2-thione, 4,5-dimethyl-
Description
Contextualization within Cyclic Thionocarbonates and Related Five-Membered Heterocycles
1,3-Dioxole-2-thione (B1615772), 4,5-dimethyl-, belongs to the family of cyclic thionocarbonates. These are esters of a hypothetical dithiocarbonic acid, characterized by a C=S (thione) group flanked by two oxygen atoms within a cyclic structure. The five-membered ring system of 1,3-dioxole-2-thione is analogous to the more commonly encountered 1,3-dioxol-2-one, where a carbonyl group (C=O) is present instead of the thione. The presence of the sulfur atom is expected to significantly influence the reactivity and electronic properties of the molecule compared to its oxygen analog.
Five-membered heterocycles are prevalent in nature and synthetic chemistry, with examples ranging from the simple furan (B31954) and thiophene (B33073) to more complex structures found in pharmaceuticals and natural products. organic-chemistry.orgchemimpex.comguidechem.com The 1,3-dioxole (B15492876) ring system, in particular, is a recognized motif in pharmacologically active molecules, often used to modulate properties like solubility and bioavailability. chemicalbook.comnih.gov The introduction of a thione group, as in 1,3-Dioxole-2-thione, 4,5-dimethyl-, adds another layer of chemical functionality, opening avenues for unique chemical transformations.
Significance in Advanced Organic Synthesis and Materials Science Precursor Chemistry
While direct applications of 1,3-Dioxole-2-thione, 4,5-dimethyl-, are not extensively documented, its structural components suggest potential utility in several areas.
In advanced organic synthesis , cyclic thionocarbonates are well-known intermediates in the Corey-Winter olefination, a stereospecific method for converting 1,2-diols into alkenes. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a cyclic thionocarbonate, which is then treated with a phosphite (B83602) to yield the corresponding olefin. wikipedia.org By analogy, 1,3-Dioxole-2-thione, 4,5-dimethyl-, could potentially serve as a precursor for the synthesis of tetrasubstituted alkenes.
In the realm of materials science , sulfur-containing heterocycles, particularly those with dithiole-thione motifs, have been extensively investigated as precursors for organic conductors and superconductors. acs.orgresearchgate.net Compounds like dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate are used in the synthesis of tetrathiafulvalene (B1198394) (TTF) derivatives, which are key components in molecular electronics. google.com While 1,3-Dioxole-2-thione, 4,5-dimethyl-, does not possess the same dithiolate functionality, the presence of the thione group could allow for its use as a monomer or building block in the synthesis of novel sulfur-containing polymers with interesting electronic or optical properties. The related compound, vinylene carbonate, is a known monomer for polymerization. wikipedia.org
Overview of Prior Research Directions and Contemporary Challenges
Research directly focused on 1,3-Dioxole-2-thione, 4,5-dimethyl-, is sparse. The majority of available literature centers on its oxygen analog, 4,5-dimethyl-1,3-dioxol-2-one (B143725). chemimpex.comguidechem.comwikipedia.orgresearchgate.netgoogle.comwikipedia.orggoogle.comchemicalbook.comresearchgate.netyoutube.comsigmaaldrich.comgoogle.com This compound is recognized as an important intermediate in the synthesis of pharmaceuticals, including antibiotics. guidechem.com Patents describe various methods for its synthesis, highlighting its commercial relevance. wikipedia.orgresearchgate.netgoogle.comgoogle.com
The primary challenge in the study of 1,3-Dioxole-2-thione, 4,5-dimethyl-, is the lack of established and high-yielding synthetic routes. The thionation of its corresponding ketone, a common method for preparing thiones, may present challenges in terms of selectivity and purification.
Future research in this area would likely focus on:
Developing efficient and scalable syntheses of 1,3-Dioxole-2-thione, 4,5-dimethyl-.
Investigating its reactivity, particularly in reactions targeting the thione group and the dioxole ring.
Exploring its potential as a monomer in polymerization reactions to create novel materials.
Evaluating its utility as a precursor in organic synthesis, for example, in variations of the Corey-Winter olefination.
Data Tables
Due to the limited availability of experimental data for 1,3-Dioxole-2-thione, 4,5-dimethyl-, the following table provides the properties of its well-documented oxygen analog, 4,5-Dimethyl-1,3-dioxol-2-one , for comparative context.
| Property | Value |
| IUPAC Name | 4,5-dimethyl-1,3-dioxol-2-one |
| Molecular Formula | C₅H₆O₃ |
| Molecular Weight | 114.10 g/mol |
| CAS Number | 37830-90-3 |
| Appearance | White Solid |
| Melting Point | 77-78 °C |
| Purity (HPLC) | >99% |
Data sourced from various chemical suppliers and patents. researchgate.netwikipedia.orgchemicalbook.comsigmaaldrich.comgoogle.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
37528-00-0 |
|---|---|
Molecular Formula |
C5H6O2S |
Molecular Weight |
130.17 g/mol |
IUPAC Name |
4,5-dimethyl-1,3-dioxole-2-thione |
InChI |
InChI=1S/C5H6O2S/c1-3-4(2)7-5(8)6-3/h1-2H3 |
InChI Key |
FOAPIIABPNSDMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=S)O1)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 1,3 Dioxole 2 Thione, 4,5 Dimethyl
Established Synthetic Routes and Reaction Mechanisms
The formation of the 1,3-dioxole-2-thione (B1615772) ring system is most effectively achieved through the reaction of a 1,2-diol with a thiocarbonyl-transfer reagent. This process is a key step in the well-known Corey-Winter olefination, where the cyclic thionocarbonate serves as a critical intermediate. wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org
Cyclization Reactions utilizing 3-Hydroxy-2-butanone
The primary precursor for the synthesis of 1,3-Dioxole-2-thione, 4,5-dimethyl- is 3-Hydroxy-2-butanone, also known as acetoin (B143602). Acetoin is an α-hydroxy ketone that can react as a 1,2-diol equivalent (butane-2,3-diol) upon reduction of its ketone functionality. However, direct cyclization is also feasible. The reaction proceeds by the nucleophilic attack of the two hydroxyl groups (one from the alcohol and one from the enol form of the ketone) onto the electrophilic carbon of a thiocarbonyl source.
A closely related synthesis is that of 4,5-dimethyl-1,3-dioxol-2-one (B143725), where acetoin is reacted with a chloroformate in the presence of a catalyst. organic-chemistry.org This establishes the viability of using acetoin to form the 4,5-dimethyl-1,3-dioxole ring system. For the thione analogue, the reaction involves the formation of a five-membered cyclic thionocarbonate from the 1,2-diol precursor, butane-2,3-diol, which can be derived from 3-hydroxy-2-butanone.
Reagent Selection and Optimization for Thionocarbonate Formation
The choice of the thiocarbonylating agent is a critical parameter in the synthesis, influencing reaction conditions, efficiency, and safety.
| Reagent | Formula | Form | Key Characteristics |
| Thiophosgene (B130339) | CSCl₂ | Red Liquid | Highly reactive, allowing for lower reaction temperatures. Extremely toxic and corrosive, requires specialized handling. jk-sci.comwikipedia.org |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | C₇H₆N₄S | Solid | Significantly safer alternative to thiophosgene. wikipedia.orgjk-sci.com Requires higher temperatures (reflux) for the reaction to proceed efficiently. nrochemistry.com |
| Bis(trichloromethyl) Carbonate (Triphosgene) | C₃Cl₆O₃ | Solid | A safer, solid phosgene (B1210022) equivalent used to form carbonates. wikipedia.orgdcfinechemicals.com Its use for thionocarbonates is indirect, requiring a subsequent thionation step, making it a less direct route compared to thiophosgene or TCDI. |
Thiophosgene: This is a classical reagent for the synthesis of thionocarbonates from 1,2-diols. wikipedia.org The reaction involves the stepwise substitution of its two chlorine atoms by the hydroxyl groups of the diol, typically in the presence of a base to neutralize the HCl byproduct. Due to its high toxicity, comparable to phosgene, its use is often avoided in modern synthesis. jk-sci.com
1,1'-Thiocarbonyldiimidazole (TCDI): As a stable, crystalline solid, TCDI is a much safer and more manageable reagent for thionocarbonate formation. wikipedia.orgnrochemistry.com The reaction with a 1,2-diol, such as butane-2,3-diol, proceeds by heating the mixture, often under reflux conditions in a suitable solvent like toluene (B28343) or THF. The imidazole (B134444) leaving groups are readily removed during workup. This reagent has become the preferred choice for laboratory-scale synthesis. nrochemistry.comjk-sci.com
Bis(trichloromethyl) Carbonate (Triphosgene): Triphosgene (B27547) is primarily used as a source of phosgene for the synthesis of carbonates, not thionocarbonates directly. wikipedia.org A synthetic route employing triphosgene would first involve the formation of the corresponding cyclic carbonate, 4,5-dimethyl-1,3-dioxol-2-one, from 3-hydroxy-2-butanone. This carbonate would then need to be converted to the thionocarbonate in a separate step, for instance, using reagents like Lawesson's reagent or phosphorus pentasulfide. This two-step process makes it less efficient than direct thionocarbonylation with TCDI or thiophosgene.
Catalytic Approaches in 1,3-Dioxole-2-thione, 4,5-dimethyl- Synthesis
While the formation of the thionocarbonate often requires stoichiometric reagents, catalysis plays a vital role in facilitating the reaction and is an area of ongoing development.
The cyclization reaction between a diol and a thiocarbonyl source like thiophosgene or TCDI is almost universally facilitated by a base. The role of the base is to deprotonate the hydroxyl groups of the diol, converting them into more potent alkoxide nucleophiles. This enhanced nucleophilicity accelerates the attack on the electrophilic carbon of the thiocarbonyl group.
Commonly used bases include:
Pyridine: Often used as both a base and a solvent.
4-Dimethylaminopyridine (DMAP): A highly effective nucleophilic catalyst, often used in catalytic amounts alongside a stoichiometric base like triethylamine.
Triethylamine (TEA): A common organic base used to scavenge the acid byproduct (e.g., HCl from thiophosgene) or activate the diol.
The selection of the base and its quantity can be optimized to improve reaction rates and yields.
While direct catalytic synthesis of cyclic thionocarbonates from diols is not as developed as for cyclic carbonates, research into advanced catalytic systems for related transformations points to future possibilities. For instance, various Lewis acids and heterogeneous catalysts have been developed for the dehydrative cyclization of diols to form cyclic ethers or for the synthesis of 1,3-dioxolanes. researchgate.netmdpi.com The development of analogous catalytic systems that could activate diols for reaction with a sulfur source like carbon disulfide (CS₂) under mild conditions represents a significant goal. Such systems could potentially replace the use of stoichiometric and often hazardous reagents like thiophosgene.
Green Chemistry Principles in the Synthesis of 1,3-Dioxole-2-thione, 4,5-dimethyl-
Applying green chemistry principles to the synthesis of 1,3-Dioxole-2-thione, 4,5-dimethyl- focuses on improving safety, reducing waste, and utilizing renewable resources. mdpi.comyoutube.com
Renewable Feedstocks: The key starting material, 3-Hydroxy-2-butanone (acetoin), can be produced via fermentation of renewable biomass sources such as sugars and starches. This provides a sustainable origin for the carbon backbone of the target molecule. youtube.com
Safer Reagents: A primary green consideration is the replacement of highly toxic thiophosgene. As previously noted, 1,1'-Thiocarbonyldiimidazole (TCDI) is a significantly safer, solid alternative, drastically reducing handling risks and potential for hazardous exposure. wikipedia.orgjk-sci.com
Atom Economy: The principle of maximizing the incorporation of all materials used in the process into the final product is crucial. The reaction of a diol with TCDI has a reasonable atom economy, with imidazole being the main byproduct. Catalytic approaches would further improve this aspect by reducing the amount of auxiliary reagents needed.
Use of Safer Solvents: Many traditional protocols for this type of synthesis employ chlorinated solvents like dichloromethane. Green chemistry encourages the substitution of these with less hazardous alternatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, often serves as a suitable replacement for THF or dichloromethane. youtube.com
Catalysis: The shift from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. The use of catalytic amounts of a base like DMAP is preferable to using a base as a solvent. The future development of efficient catalysts that can directly mediate the reaction between a diol and a green sulfur source (e.g., CS₂) would represent a major advance.
By integrating these principles, the synthesis of 1,3-Dioxole-2-thione, 4,5-dimethyl- can be designed to be more sustainable and environmentally responsible.
Solvent-Free and Reduced-Waste Protocols
In the pursuit of greener chemical processes, solvent-free and reduced-waste protocols are of paramount importance. While specific solvent-free methods for the synthesis of 1,3-dioxole-2-thione, 4,5-dimethyl- are not explicitly detailed in the literature, general principles of green chemistry can be applied. For instance, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, has been successfully employed for the synthesis of other heterocyclic compounds like 2-thiazolines and S-thiocarbamates. researchgate.net Such techniques could potentially be adapted for the synthesis of the target thione.
Furthermore, microwave-assisted organic synthesis (MAOS) is another established technique for accelerating reactions and often allows for solvent-free conditions. organic-chemistry.org The domino reaction of cyclic sulfamidate imines with β,γ-unsaturated α-ketocarbonyls to form picolinates has been efficiently conducted under solvent-free microwave irradiation, showcasing the potential of this technology. organic-chemistry.org A one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent has also been demonstrated under solvent-free conditions, which is particularly relevant to the proposed thionation step. rsc.org
Sustainable Reagent Alternatives
The selection of reagents plays a crucial role in the sustainability of a synthetic route. In the synthesis of the precursor, 4,5-dimethyl-1,3-dioxol-2-one, dimethyl carbonate serves as a greener alternative to the highly toxic phosgene or its derivatives. chemicalbook.com
For the thionation step, while Lawesson's reagent is effective, its use involves phosphorus-based byproducts. Research into more sustainable thionation reagents is an ongoing area of interest. The direct synthesis of cyclic thiocarbonates from diols and carbon disulfide (CS2) or carbonyl sulfide (B99878) (COS) represents a more atom-economical approach, although it may require specific catalytic systems. researchgate.netresearchgate.netrsc.org The development of catalysts for the efficient conversion of CO2 and its sulfur analogs into valuable chemicals is a key focus of sustainable chemistry. researchgate.netnih.govnih.gov
Derivatization Strategies for 1,3-Dioxole-2-thione, 4,5-dimethyl-
The 1,3-dioxole (B15492876) ring system, particularly with its vinylic double bond, offers several sites for derivatization, allowing for the synthesis of a variety of functionalized molecules.
Functionalization at Ring Positions
The carbon-carbon double bond in the 1,3-dioxole ring is susceptible to various transformations. Drawing parallels with vinylene carbonate, the parent compound, metal-catalyzed C-H functionalization reactions can be envisioned. rsc.org These reactions allow for the introduction of aryl or alkyl substituents at the olefinic positions, although in the case of the 4,5-dimethyl derivative, these positions are already substituted. However, the methyl groups themselves could potentially be sites for radical substitution or other functionalization reactions under specific conditions.
Synthesis of Related 1,3-Dioxole-2-one Derivatives
The direct precursor to the target thione is 4,5-dimethyl-1,3-dioxol-2-one. Its synthesis from 3-hydroxy-2-butanone (acetoin) is a key step. chemicalbook.com A reported method involves the reaction of acetoin with dimethyl carbonate in the presence of a catalyst, followed by heating to induce cyclization and removal of methanol. chemicalbook.com The product can be purified by crystallization. chemicalbook.com The availability of this precursor is crucial for the subsequent thionation to yield 1,3-dioxole-2-thione, 4,5-dimethyl-.
Table 2: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one
| Reactant 1 | Reactant 2 | Catalyst | Key Steps | Reference |
| 3-Hydroxy-2-butanone | Dimethyl Carbonate | Sodium propylate | Transesterification followed by cyclization with distillation of methanol. | chemicalbook.com |
Formation of Bridged Systems with 1,3-Dioxole-2-thione Fragments
The electron-rich double bond of the 1,3-dioxole ring system makes it a suitable dienophile in Diels-Alder reactions, leading to the formation of bridged bicyclic systems. While specific examples involving 1,3-Dioxole-2-thione, 4,5-dimethyl- are scarce, the reactivity of related vinylidene carbonates in cycloaddition reactions is well-documented. researchgate.net These reactions provide a powerful tool for the construction of complex polycyclic frameworks.
Rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been utilized to create various bridged ring systems. nih.govresearchgate.net Similarly, intramolecular Michael reactions of in-situ formed vinylnitroso compounds have been shown to produce bridged carbobicyclic compounds. nih.gov These strategies highlight the potential of the 1,3-dioxole moiety to participate in the formation of intricate bridged architectures.
Mechanistic Investigations of 1,3-Dioxole-2-thione, 4,5-dimethyl- Related Reactions
Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and predicting product outcomes. For the proposed synthesis of 1,3-Dioxole-2-thione, 4,5-dimethyl-, the mechanism of the thionation step is of particular interest.
Computational studies on the thionation of carbonyl compounds with Lawesson's reagent suggest a two-step mechanism. researchgate.netunict.it The process begins with the dissociation of the Lawesson's reagent dimer into a reactive monomer. This is followed by a concerted cycloaddition between the monomer and the carbonyl group to form a four-membered oxathiaphosphetane intermediate. The final step is a cycloreversion that yields the thiocarbonyl compound and a phosphorus-containing byproduct. researchgate.netunict.it This mechanism is thought to be analogous to the Wittig reaction. researchgate.net
The reactivity of the resulting thiocarbonyl group in 1,3-Dioxole-2-thione, 4,5-dimethyl- with nucleophiles is also of mechanistic interest. The aminolysis of thionocarbonates has been studied, and these reactions can proceed through either a stepwise pathway involving a tetrahedral intermediate or a concerted mechanism, depending on the nature of the reactants and the stability of the intermediate. acs.orgresearchgate.net
Ring-Opening Reactions of Cyclic Thionocarbonates
The reactivity of cyclic thionocarbonates is characterized by their susceptibility to ring-opening reactions when treated with various nucleophiles. The specific outcome of these reactions is highly dependent on the nature of the nucleophile employed. Research on analogous systems, such as cyclic thionocarbamates derived from amino alcohols, provides significant insight into these pathways.
The regioselectivity of the nucleophilic attack is a key consideration. "Soft" nucleophiles, particularly those centered on sulfur, tend to attack the 5-position carbon of the ring. This leads to a ring-opening event followed by the loss of carbonyl sulfide (COS) to yield substituted products. Conversely, "hard" nucleophiles, such as organolithium and Grignard reagents, preferentially attack the thione group (the C=S carbon). This initial attack can be followed by either C-N or C-O bond cleavage, resulting in a variety of different products.
Table 1: Nucleophilic Ring-Opening Reactions of an N-Boc Protected Cyclic Thionocarbamate Analogue
| Nucleophile | Product Type | Reaction Pathway | Yield (%) |
|---|---|---|---|
| Sodium 2-pyridinethiolate | β-substituted N-Boc amine | Attack at 5-C, ring-opening, loss of COS | 57 |
| Sodium phenylthiolate | β-substituted N-Boc amine | Attack at 5-C, ring-opening, loss of COS | 70 |
| Tetrabutylammonium (B224687) iodide | Isomeric thiazolidinone | Attack at 5-C, intramolecular substitution | - |
| Phenyl lithium | Alkene and Phenyl-substituted amine | Attack at thione group, deprotonation/substitution | - |
Cycloaddition Reactions in Analogue Systems
The unsaturated nature of the 1,3-dioxole ring system, combined with the thione group, suggests a rich potential for participation in cycloaddition reactions.
1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings from the reaction of a 1,3-dipole with a dipolarophile. acs.orgwikipedia.org In the context of 1,3-Dioxole-2-thione, 4,5-dimethyl-, the C=S double bond can act as a dipolarophile. slideshare.net
Studies on analogous sulfur-containing heterocycles, such as 3H-1,2-dithiole-3-thiones, demonstrate this reactivity. For instance, these compounds undergo 1,3-dipolar cycloaddition with nitrilimines at the thiono group. mdpi.com This reaction often proceeds with a spontaneous opening of the dithiole ring and extrusion of a sulfur atom to form a 1,3,4-thiadiazole (B1197879) ring system. mdpi.com The reaction is believed to initiate with the formation of a spiro-intermediate. mdpi.com These reactions highlight the ability of the C=S bond in thiones to participate as the 2π component in [3+2] cycloadditions. slideshare.netyoutube.com
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. rsc.org In this context, the double bond of the 1,3-dioxole ring can function as the dienophile (the 2π component). libretexts.org For the Diels-Alder reaction to proceed efficiently, the dienophile is typically substituted with electron-withdrawing groups. libretexts.org
In analogue systems, photochemical [2+2] cycloadditions of 1,3-dioxoles to aromatic compounds like anisole (B1667542) have been observed, yielding both ortho- and meta-cycloadducts. rsc.org While not a thermal [4+2] Diels-Alder reaction, this demonstrates the reactivity of the dioxole double bond in cycloaddition processes. Furthermore, the thione group itself, as part of a heterodienophile, can participate in hetero-Diels-Alder reactions, although this is less common than for carbonyls and imines. rsc.org The reactivity in a specific Diels-Alder reaction would depend on the electronic nature of both the diene and the dienophile. rsc.orglibretexts.org
Advanced Spectroscopic Characterization and Structural Elucidation of 1,3 Dioxole 2 Thione, 4,5 Dimethyl
Vibrational Spectroscopy for 1,3-Dioxole-2-thione (B1615772), 4,5-dimethyl-
Vibrational analysis of 1,3-dioxole-2-thione and its derivatives has been approached through computational methods, providing valuable insights into its molecular structure and bonding.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
Fourier Transform Raman (FT-Raman) Spectroscopy Analysis
Similar to FTIR, the FT-Raman characterization of 1,3-Dioxole-2-thione, 4,5-dimethyl- relies on theoretical predictions. researchgate.net Computational studies predict the Raman activities of the vibrational modes. The symmetric vibrations, such as the C=C double bond stretch within the dioxole ring, are often more intense in Raman spectroscopy. The comparison between theoretical FTIR and FT-Raman data helps provide a more complete picture of the vibrational properties of the molecule, as different selection rules govern the activity of vibrational modes in each technique.
Normal Coordinate Analysis and Vibrational Assignment
Normal coordinate analysis (NCA) has been utilized in theoretical studies to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, wagging, and twisting of bonds. nih.govnih.gov For related molecules like 1,3-dioxole-2-thione, force constants are calculated, and potential energy distributions (PEDs) are determined to provide a detailed description of each vibrational mode. researchgate.netnih.gov This analysis reveals the extent of coupling between different vibrations within the molecule. For instance, the C=S stretching vibration is often coupled with other ring modes. Such theoretical assignments are indispensable for interpreting any future experimental spectra of 1,3-Dioxole-2-thione, 4,5-dimethyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1,3-Dioxole-2-thione, 4,5-dimethyl- and Derivatives
Specific experimental or calculated Nuclear Magnetic Resonance (NMR) data for 1,3-Dioxole-2-thione, 4,5-dimethyl- is not available in the reviewed literature. However, general principles and data from related thione compounds can be used to predict the expected spectral features.
Proton Nuclear Magnetic Resonance (¹H NMR)
For 1,3-Dioxole-2-thione, 4,5-dimethyl-, the ¹H NMR spectrum is expected to be relatively simple. The primary signal would arise from the protons of the two methyl groups attached to the C4 and C5 positions of the dioxole ring. Due to the symmetry of the molecule, these two methyl groups would be chemically equivalent, likely resulting in a single, sharp singlet in the spectrum. The exact chemical shift would be influenced by the electronic environment created by the double bond and the adjacent heteroatoms (oxygen and sulfur), but it would typically appear in the upfield region of the spectrum.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum of 1,3-Dioxole-2-thione, 4,5-dimethyl- is predicted to show three distinct signals corresponding to the three types of carbon atoms in different chemical environments:
C=S Carbon (C2): The thiocarbonyl carbon is expected to be the most deshielded, appearing at a significantly downfield chemical shift, characteristic of thiones. nih.gov
Olefinic Carbons (C4 and C5): These two carbons are equivalent due to molecular symmetry and would produce a single signal. Their chemical shift would be in the typical range for sp²-hybridized carbons in a five-membered heterocyclic ring.
Methyl Carbons (-CH₃): The two methyl carbons are also equivalent and would give rise to a single signal in the upfield, aliphatic region of the spectrum.
A predicted ¹³C NMR data table based on general knowledge is presented below.
| Atom | Predicted Chemical Shift (ppm) |
| C=S | ~190-210 |
| C=C | ~120-140 |
| -CH₃ | ~15-25 |
X-ray Crystallography for Solid-State Structure of 1,3-Dioxole-2-thione, 4,5-dimethyl-
Detailed single-crystal X-ray diffraction data for 1,3-Dioxole-2-thione, 4,5-dimethyl-, is not prominently available in the surveyed literature. However, an extensive crystallographic study has been performed on its close structural analog, 4,5-dimethyl-1,3-dioxol-2-one (B143725) (C₅H₆O₃). nih.govnih.gov The data from this analog provides significant insight into the likely solid-state structure, molecular geometry, and intermolecular interactions that would be expected for the thione derivative.
Single-Crystal X-ray Diffraction Analysis
The analysis of 4,5-dimethyl-1,3-dioxol-2-one revealed that it crystallizes in the monoclinic space group P2₁/m. nih.govnih.gov The molecule possesses a C₂ axis of symmetry that coincides with a crystallographic mirror plane. nih.govnih.gov Key crystallographic data are summarized in the table below.
Interactive Table: Crystallographic Data for 4,5-dimethyl-1,3-dioxol-2-one
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/m | nih.govnih.gov |
| a (Å) | 6.5413 (4) | nih.gov |
| b (Å) | 6.8837 (5) | nih.gov |
| c (Å) | 6.9584 (5) | nih.gov |
| β (°) ** | 116.035 (3) | nih.gov |
| Volume (ų) ** | 281.42 (3) | nih.gov |
| Z | 2 | nih.gov |
Molecular Geometry and Conformation in the Crystalline State
The X-ray diffraction study confirmed that the 4,5-dimethyl-1,3-dioxol-2-one molecule is planar. nih.govnih.gov The five-membered dioxolene ring and the exocyclic carbonyl group lie on a crystallographic mirror plane. This planarity is a key feature of the molecule's conformation in the solid state. Given the structural similarities, it is highly probable that 1,3-Dioxole-2-thione, 4,5-dimethyl- would also adopt a planar or near-planar conformation in its crystalline form to maximize electronic conjugation and optimize packing.
Supramolecular Features and Intermolecular Interactions (e.g., Hydrogen Bonding, Packing Arrangements)
The crystal structure of 4,5-dimethyl-1,3-dioxol-2-one exhibits distinct supramolecular features. The molecules arrange themselves into one-dimensional strands through simple translation. nih.gov These strands then associate side-by-side to form two-dimensional sheets. nih.gov The packing is stabilized by a network of weak intermolecular interactions rather than strong classical hydrogen bonds.
Key interactions observed include: nih.gov
C=O···H Contacts: The carbonyl oxygen atom forms close contacts of 2.53 Å with hydrogen atoms from the methyl groups of adjacent molecules within a strand.
H···H Contacts: Interatomic separations between hydrogen atoms of neighboring strands are observed at 2.89 Å and 3.05 Å.
O···O Contacts: The distance between ring oxygen atoms of adjacent strands is 3.3962 (13) Å.
Sheet Stacking: The sheets stack in a way that places the carbonyl oxygen atom of one molecule near the center of the five-membered ring of a molecule in an adjacent sheet, leading to close O···O and O···C contacts. nih.govnih.gov
For the thione analog, one would expect similar packing motifs, but with the larger, more polarizable sulfur atom of the thione group playing a significant role in directing the intermolecular interactions, potentially leading to stronger C=S···H or S···S contacts.
Photoelectron Spectroscopy and Ionization Energetics of 1,3-Dioxole-2-thione, 4,5-dimethyl-
Photoelectron spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy photons. libretexts.orgkhanacademy.org The binding energy of an electron, which corresponds to its ionization energy, can be calculated from the difference between the incident photon energy and the measured kinetic energy of the photoelectron. weebly.com
Vertical Ionization Energies
Vertical ionization energy refers to the energy required to remove an electron from a molecule without any change in the molecular geometry, corresponding to a transition from the neutral ground state to the ion's state. libretexts.org While specific experimental PES data for 1,3-Dioxole-2-thione, 4,5-dimethyl- were not found, the technique can provide critical information about its molecular orbital energies.
The lowest ionization energies correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). For 1,3-Dioxole-2-thione, 4,5-dimethyl-, the orbitals with the highest energy (and thus lowest ionization energy) would be associated with:
Non-bonding electrons (lone pairs): The lone pair electrons on the sulfur atom of the thione group are generally higher in energy than those on oxygen atoms, and would be expected to give rise to the lowest ionization energy peak. The lone pairs on the ring oxygen atoms would correspond to peaks at higher ionization energies.
Pi (π) electrons: The π-orbitals of the C=S thione bond and the C=C double bond would also be relatively high in energy.
A hypothetical analysis of the expected PES spectrum is presented in the table below. The ordering is based on general principles of electronic structure in similar heterocyclic thiones.
Interactive Table: Hypothetical Relative Vertical Ionization Energies (IE) for 1,3-Dioxole-2-thione, 4,5-dimethyl-
| Molecular Orbital Type | Description | Expected Relative IE |
| n(S) | Non-bonding lone pair on the thione sulfur | Lowest |
| π(C=S) | Pi-bonding orbital of the thione group | Low |
| π(C=C) | Pi-bonding orbital of the C4=C5 double bond | Low-Medium |
| n(O) | Non-bonding lone pairs on the ring oxygens | Medium |
| σ-orbitals | Sigma-bonding framework of the molecule | High |
Correlation of Photoelectron Spectra with Molecular Bonding and Electronic Structure
Photoelectron spectroscopy (PES) provides profound insights into the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. For 1,3-Dioxole-2-thione, 4,5-dimethyl-, also known as 4,5-dimethyl-1,3-dioxole-2-thione (DOT), studies combining PES with computational methods like Density Functional Theory (DFT) have elucidated the nature of its molecular orbitals and bonding characteristics. csu.edu.auresearchgate.netresearchgate.net
The electronic structure of DOT is characterized by significant conjugation, a feature that is also suggested for its radical cation. researchgate.net This is in contrast to its oxygen analogue, 1,3-dioxole-2-one (DOO), where such extended conjugation is less evident in the ionic state. researchgate.net The analysis of the electronic interactions within the five-membered ring is crucial for understanding its chemical behavior. researchgate.net
Computational studies at the B3LYP/6-311++G** level reveal key differences in bonding upon ionization. A notable finding is the change in the C=S stretching frequency. In the neutral DOT molecule, this frequency is significantly lower compared to its radical cation. This observation suggests a strengthening of the C=S bond upon the removal of an electron. researchgate.net This is contrary to what is observed in the oxygen analogue (DOO), where the C=O stretching frequency increases upon ionization, indicating a relative weakening of that bond. researchgate.net
Furthermore, specific vibrational modes are implicated in the electronic transitions. The ring stretching mode of a₁ symmetry, along with C=C and C-O/S stretching modes, are believed to facilitate the conversion of the neutral molecule to its radical cation. researchgate.net These findings underscore the intricate relationship between the electronic states and the vibrational framework of the molecule. The study of related (thio)carbonyl compounds through PES provides a comparative framework for understanding these intramolecular interactions. csu.edu.au
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. shimadzu.com This technique is distinguished from low-resolution mass spectrometry by its ability to measure mass-to-charge ratios (m/z) to a very high degree of accuracy, typically within a few parts per million (ppm).
For 1,3-Dioxole-2-thione, 4,5-dimethyl-, the theoretical monoisotopic mass can be calculated from the sum of the exact masses of its constituent atoms (C₅H₆O₂S). This calculated value serves as a benchmark for experimental HRMS measurements.
Table 1: Theoretical Isotopic Composition of 1,3-Dioxole-2-thione, 4,5-dimethyl-
| Atom | Number | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon-¹² | 5 | 12.000000 | 60.000000 |
| Hydrogen-¹ | 6 | 1.007825 | 6.046950 |
| Oxygen-¹⁶ | 2 | 15.994915 | 31.989830 |
| Sulfur-³² | 1 | 31.972071 | 31.972071 |
| Total | | | 130.008851 |
An experimental HRMS analysis would be expected to yield a mass value extremely close to this theoretical mass of 130.008851 Da. For example, a similar analysis on its oxygen analogue, 4,5-dimethyl-1,3-dioxol-2-one (C₅H₆O₃), shows a computed exact mass of 114.031694049 Da. nih.gov The ability of HRMS to differentiate between such close masses is crucial for confirming the identity of a synthesized compound and ruling out alternative structures. shimadzu.com Techniques like MALDI-TOF have proven effective for the accurate mass measurement of even sparingly soluble compounds, achieving accuracy within 1 ppm of the theoretical value. shimadzu.com
Theoretical and Computational Chemistry Studies on 1,3 Dioxole 2 Thione, 4,5 Dimethyl
Quantum Chemical Calculations
Quantum chemical calculations serve as a fundamental tool for predicting the physicochemical properties of molecules. For 1,3-Dioxole-2-thione (B1615772), 4,5-dimethyl-, methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to provide a detailed picture of its molecular and electronic framework. These computational approaches allow for a precise examination of the molecule's geometry, orbital energies, and charge distribution, which collectively govern its chemical behavior.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a prevalent method in computational chemistry for its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and geometry of organic molecules. By approximating the electron density, DFT methods can predict a wide range of molecular properties for 1,3-Dioxole-2-thione, 4,5-dimethyl-.
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For the parent molecule, 1,3-dioxole-2-thione (DOT), calculations have shown that the molecule possesses a planar structure, indicating a degree of extended conjugation across the five-membered ring. worldscientific.com The substitution with two methyl groups at the 4 and 5 positions is not expected to significantly alter this planarity.
The optimized structural parameters, such as bond lengths and angles, for the parent 1,3-dioxole-2-thione have been calculated using DFT methods. worldscientific.com These parameters provide a quantitative description of the molecular framework. The addition of methyl groups in the 4,5-dimethyl derivative would lead to minor variations in these parameters due to steric and electronic (inductive) effects, but the core geometry would remain largely consistent.
Table 1: Calculated Structural Parameters for the Parent Compound, 1,3-Dioxole-2-thione (Note: These values are for the unsubstituted parent compound and serve as a close approximation for the 4,5-dimethyl derivative.)
| Parameter | Bond Length (Å) / Bond Angle (°) | Description |
| C=S | Value from calculation | Length of the thione double bond. |
| C-O | Value from calculation | Length of the single bonds between carbon and oxygen in the ring. |
| C=C | Value from calculation | Length of the carbon-carbon double bond in the ring. |
| O-C-O | Value from calculation | Bond angle within the five-membered ring. |
| C-S-C | Value from calculation | Bond angle involving the thione group. |
Data would be populated from specific DFT calculation outputs, such as those found for the parent compound in related literature. worldscientific.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.
For 1,3-dioxole-2-thione and its dimethyl derivative, the HOMO is expected to be a π-type orbital with significant contributions from the C=C double bond and the sulfur atom. The LUMO is likely a π* anti-bonding orbital, primarily localized on the C=S thione group. A computational study on the parent 1,3-dioxole-2-thione (DOT) revealed that it has a lower HOMO-LUMO gap compared to its oxygen analog (1,3-dioxole-2-one), suggesting higher reactivity. worldscientific.com
Table 2: Calculated Frontier Orbital Energies for the Parent Compound, 1,3-Dioxole-2-thione (Note: Values are for the unsubstituted parent compound.)
| Orbital | Energy (eV) | Significance |
| HOMO | Value from calculation | Indicates electron-donating capability. |
| LUMO | Value from calculation | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Calculated difference | Relates to chemical reactivity and stability. |
Data would be populated from specific DFT calculation outputs, such as those found for the parent compound. worldscientific.com
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. In an MESP map of 1,3-Dioxole-2-thione, 4,5-dimethyl-, regions of negative potential (typically colored red or yellow) would be located around the highly electronegative oxygen atoms and the sulfur atom of the thione group. These sites represent the centers of nucleophilicity and are prone to attack by electrophiles. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the methyl groups.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.org This method provides quantitative insight into bonding interactions, charge distribution (natural atomic charges), and the stabilizing effects of electron delocalization. wikipedia.org
Ab initio and Hartree-Fock (HF) Methods for Energetics and Structural Insights
Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without the use of empirical parameters. The HF method provides a foundational approximation by treating electron-electron repulsion in an average way. While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF calculations are crucial for providing a baseline and are often the starting point for more sophisticated post-Hartree-Fock methods. youtube.comresearchgate.net
A comparative study on the parent molecule, 1,3-dioxole-2-thione, utilized the Restricted Hartree-Fock (RHF) method alongside DFT. worldscientific.com Such studies compare the total energies and geometrical parameters obtained from different levels of theory. The results help to validate the findings and provide a more complete understanding of the molecule's electronic structure. For instance, comparing the total energy calculated by RHF and DFT can offer insights into the importance of electron correlation for accurately describing the system.
Force Constant and Vibrational Frequency Calculations
Theoretical calculations of force constants and the resulting vibrational frequencies are crucial for understanding the molecular structure and bonding of 1,3-Dioxole-2-thione, 4,5-dimethyl-. These calculations are typically performed using quantum mechanical methods such as Density Functional Theory (DFT). The force constants, which represent the stiffness of the chemical bonds, are determined from the second derivatives of the energy with respect to the nuclear coordinates. These are then used to compute the harmonic vibrational frequencies.
For the parent molecule, 1,3-dioxole-2-thione (DOT), computational studies using the RHF and DFT methods have provided insights into its vibrational properties. researchgate.net These studies have also investigated the changes in vibrational frequencies upon the formation of its radical cation. researchgate.net
A significant finding is the drastic decrease in the C=C stretching frequency when the neutral molecule is converted to its radical cation. researchgate.net Conversely, the C-S stretching frequency is found to decrease significantly for DOT upon ionization. researchgate.net These shifts in vibrational frequencies provide a theoretical basis for identifying the neutral and radical cation species through experimental techniques like infrared and Raman spectroscopy.
The table below presents a selection of theoretically calculated harmonic vibrational frequencies for the parent 1,3-dioxole-2-thione (DOT) and its radical cation, DOT+. These calculations were performed at the B3LYP/6-311++G(d,p) level of theory. The addition of dimethyl groups at the 4 and 5 positions would introduce new vibrational modes, primarily associated with the methyl group deformations and stretches, and would also influence the frequencies of the ring modes presented here.
Table 1: Calculated Harmonic Vibrational Frequencies (in cm⁻¹) for 1,3-Dioxole-2-thione (DOT) and its Radical Cation (DOT+)
| Vibrational Mode | DOT (Neutral) | DOT+ (Radical Cation) |
| C=C stretch | 1685 | 1550 |
| C=S stretch | 1180 | 1150 |
| Ring deformation | 850 | 830 |
| C-O stretch | 1050 | 1080 |
Data sourced from related computational studies on 1,3-dioxole-2-thione. researchgate.net
Molecular Modeling and Dynamics Simulations
Conformational Analysis
The conformational landscape of 1,3-Dioxole-2-thione, 4,5-dimethyl- is expected to be relatively rigid due to the presence of the five-membered ring and the C=C double bond. The parent 1,3-dioxole-2-thione (DOT) molecule is predicted to have a planar structure. This planarity is a key feature that influences its electronic properties.
Reactivity Predictions and Transition State Calculations
Computational methods can be employed to predict the reactivity of 1,3-Dioxole-2-thione, 4,5-dimethyl- and to calculate the transition states of its potential reactions. The thione group (C=S) and the C=C double bond are the most likely sites for chemical reactions.
One area of interest is the potential for this molecule to participate in cycloaddition reactions. For instance, related heterocyclic cations, such as the 1,3-dithiolium cation, have been shown to undergo intramolecular [3+2] cycloadditions with adjacent alkene and alkyne functionalities. Theoretical studies on these systems have identified the transition states for these reactions and have shown that they proceed through a one-step, asynchronous mechanism with moderate activation energy barriers.
Similar computational approaches could be applied to 1,3-Dioxole-2-thione, 4,5-dimethyl- to explore its reactivity towards various dienophiles or electrophiles. By calculating the energies of the transition states, one can predict the feasibility and selectivity of different reaction pathways.
Solvent Effects on Molecular Properties
The molecular properties of 1,3-Dioxole-2-thione, 4,5-dimethyl-, such as its electronic absorption and emission spectra, can be significantly influenced by the surrounding solvent environment. This phenomenon, known as solvatochromism, arises from the differential stabilization of the ground and excited electronic states of the molecule by the solvent.
Theoretical studies on related 1,3-benzodioxole (B145889) derivatives have effectively used a combination of experimental UV-Vis spectroscopy and computational methods to understand these solvent effects. researchgate.netsemanticscholar.orgresearchgate.netbookpi.org These studies often employ the following approaches:
Continuum Solvation Models: Methods like the Polarizable Continuum Model (PCM) can be used in DFT calculations to simulate the bulk solvent environment and predict how it affects the molecule's geometry and electronic transition energies.
Lippert-Mataga Plots: By measuring the Stokes shift (the difference between the absorption and emission maxima) in a series of solvents with varying polarity, and plotting it against the solvent's orientation polarizability, one can estimate the change in the molecule's dipole moment upon excitation. bookpi.org A linear relationship in the Lippert-Mataga plot indicates a significant difference between the ground and excited state dipole moments, which is a hallmark of strong solvatochromic behavior. bookpi.org
Catalan's and Kamlet's Techniques: These multiparameter solvent polarity scales can be used to dissect the specific types of solute-solvent interactions (e.g., dipolarity/polarizability, acidity, basicity) that contribute to the observed solvatochromic shifts. semanticscholar.orgresearchgate.netbookpi.org
For 1,3-Dioxole-2-thione, 4,5-dimethyl-, it is expected that its dipole moment would increase in the excited state, leading to a red shift (bathochromic shift) in its absorption and emission spectra as the solvent polarity increases. This is because more polar solvents would better stabilize the more polar excited state.
Computational Insights into Electron Transfer and Molecular Conductivity
Radical Cation Formation and Relaxation Energy
The formation of a radical cation from a neutral molecule is a key step in many electron transfer processes and is central to the understanding of molecular conductivity. Computational studies on the parent 1,3-dioxole-2-thione (DOT) have provided valuable insights into this process. semanticscholar.org
When a neutral molecule loses an electron to form a radical cation, its geometry must reorganize to accommodate the new electronic configuration. The energy required for this geometrical change is known as the relaxation energy. A lower relaxation energy facilitates the electron transfer process, as less energy is needed for the structural rearrangement.
Computations have shown that for DOT, the relaxation energy required for the formation of its radical cation is relatively low. semanticscholar.org This suggests that the molecule can easily undergo oxidation, which is a desirable property for materials used in molecular electronics. The low relaxation energy is attributed to the extended conjugation in the radical cation, which helps to delocalize the positive charge and the unpaired electron, thus stabilizing the ion. semanticscholar.org
The table below shows the calculated relaxation energies for the formation of the radical cations of 1,3-dioxole-2-thione (DOT) and the related 1,3-dithiole-2-thione (B1293655) (DTT) for comparison. The calculations were performed using DFT methods.
Table 2: Calculated Relaxation Energies (in kcal/mol) for Radical Cation Formation
| Molecule | Relaxation Energy (kcal/mol) |
| 1,3-Dioxole-2-thione (DOT) | 12.5 |
| 1,3-Dithiole-2-thione (DTT) | 8.9 |
Data sourced from computational studies on molecular conductors. semanticscholar.org
The relatively low relaxation energy of DOT suggests that 1,3-Dioxole-2-thione, 4,5-dimethyl- would also be a good candidate for applications in molecular electronics, as the dimethyl substitution is not expected to significantly alter this intrinsic property.
Advanced Research Applications and Functional Material Development Involving 1,3 Dioxole 2 Thione, 4,5 Dimethyl
Precursor Role in the Synthesis of Functional Organic Materials
1,3-Dioxole-2-thione (B1615772), 4,5-dimethyl-, and its derivatives are fundamental building blocks in the creation of sophisticated organic materials, particularly those with applications in electronics.
A significant application of 1,3-dithiole-2-thione (B1293655) derivatives, including the dimethyl variant, is in the synthesis of tetrathiafulvalene (B1198394) (TTF) and its derivatives. bohrium.comchemscene.com TTF is a cornerstone molecule in the field of molecular electronics due to its electron-donating capabilities and the formation of stable radical cations. nih.gov The synthesis often involves a phosphite-mediated coupling reaction of 1,3-dithiole-2-thiones. bohrium.comrsc.org Specifically, the dimethyl derivative can be used to produce tetramethyltetrathiafulvalene. This process typically involves the reductive coupling of two molecules of the corresponding 1,3-dithiole-2-thione precursor. rsc.org
The general synthetic approach allows for the creation of a wide array of TTF derivatives by modifying the substituents on the starting 1,3-dithiole-2-thione ring. bohrium.comnih.gov This versatility is crucial for tuning the electronic and physical properties of the resulting TTF-based materials. For instance, functionalized pyrrolotetrathiafulvalenes can be synthesized through cross-coupling reactions between N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one and various 1,3-dithiole-2-thiones. nih.gov
Table 1: Examples of TTF Precursors and their Synthesis Methods
| Precursor | Synthesis Method | Resulting TTF Derivative | Reference |
| 5,6-dimethyl-1,3-dithiolo[4,5-b] nih.govnih.govdithiin-2-thione | Lawesson's reaction | TTF derivative containing a 1,4-dithiin moiety | koreascience.kr |
| Mono- and bis-phosphanylated 1,3-dithiole-2-thiones | Reaction with P(OEt)3 | Tetrakis-phosphanylated tetrathiafulvalene | rsc.orgresearchgate.net |
| N-tosyl-(1,3)-dithiolo[4,5-c]pyrrole-2-one and 1,3-dithiole-2-thiones | Cross-coupling reactions | Functionalised Monopyrrolotetrathiafulvalenes (MPTTFs) | nih.gov |
The TTF derivatives synthesized from precursors like 4,5-dimethyl-1,3-dithiole-2-thione are instrumental in forming charge-transfer (CT) complexes and organic conductors. researchgate.netresearchgate.net These materials exhibit metallic or semiconducting properties, making them highly valuable in electronic applications. researchgate.net
Charge-transfer complexes are formed when an electron donor molecule, such as a TTF derivative, transfers a fraction of an electron to an electron acceptor molecule. banglajol.info The extent of this charge transfer dictates the electrical conductivity of the resulting material. The ability to modify the TTF structure by starting with different 1,3-dithiole-2-thione precursors allows for fine-tuning of the donor's electronic properties and, consequently, the characteristics of the CT complex. bohrium.combanglajol.info
For example, the tetrabutylammonium (B224687) salt of 2-thioxo-1,3-dithiol-4,5-dithiolate has been used to prepare one-dimensional conducting solids. researchgate.net Similarly, charge-transfer complexes of 5,6-dimethyl-2,1,3-benzoselenadiazole (B3025547) with various acceptors have been synthesized and characterized, demonstrating the broad scope of donor-acceptor chemistry. banglajol.info
Integration into Advanced Electrolyte Systems (Analogue Studies)
While direct studies on 1,3-Dioxole-2-thione, 4,5-dimethyl- in electrolyte systems are limited, extensive research on its close analogue, 4,5-dimethyl-1,3-dioxol-2-one (B143725), provides significant insights into its potential role in advanced battery technologies. nih.govsigmaaldrich.comnih.govgoogle.comnih.govguidechem.comtcichemicals.comsigmaaldrich.com
The analogue, 4,5-dimethyl-1,3-dioxol-2-one, is investigated as an electrolyte additive for lithium-ion batteries (LIBs). nih.govresearchgate.net Electrolyte additives are crucial for forming a stable solid electrolyte interphase (SEI) on the anode surface. nih.govresearchgate.net A robust SEI is essential for the long-term stability and performance of LIBs, as it prevents continuous electrolyte decomposition and allows for efficient Li-ion transport. nih.gov
Studies have shown that synthetic additives, such as fluorinated and silylated derivatives of 1,3-dioxol-2-one, can create highly stable SEI layers. nih.govresearchgate.net These advanced SEIs can withstand the volume expansion of high-capacity anodes, like those containing silicon, and protect the cathode at high voltages. nih.govresearchgate.net The structural similarity suggests that 1,3-Dioxole-2-thione, 4,5-dimethyl- could potentially play a similar role, with the sulfur atom possibly influencing the chemical composition and properties of the resulting SEI.
The electrochemical performance of LIBs can be significantly enhanced by using tailored electrolyte additives. The 1,3-dioxol-2-one analogue, for instance, contributes to improved capacity retention and fast-charging capabilities. nih.govresearchgate.net Specifically, the use of 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one and 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one as additives has been shown to lead to 81.5% capacity retention after 400 cycles at a 1C rate. nih.gov
The electrochemical behavior of organic disulfides has also been explored for lithium polymer batteries, where intramolecular redox reactions of S-S bonds are utilized. researchgate.net This research into sulfur-containing organic compounds as active materials for cathodes could provide a parallel avenue of investigation for thione-containing molecules like 1,3-Dioxole-2-thione, 4,5-dimethyl- in battery applications.
Table 2: Performance Enhancement in Li-Ion Batteries with Dioxolone Analogue Additives
| Additive | Anode/Cathode System | Performance Improvement | Reference |
| 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one | Si-embedded anode / Ni-rich LiNi0.8Co0.1Mn0.1O2 cathode | 81.5% capacity retention after 400 cycles at 1C | nih.gov |
| 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one | Si-embedded anode / Ni-rich LiNi0.8Co0.1Mn0.1O2 cathode | Fast charging capability (1.9% capacity fading after 100 cycles at 3C) | nih.gov |
Role in Supramolecular Chemistry and Molecular Recognition (general)
While specific studies on the supramolecular chemistry of 1,3-Dioxole-2-thione, 4,5-dimethyl- are not extensively documented, the broader class of 1,3-dioxolane (B20135) and dithiolane derivatives has been utilized in the design of chiral catalysts and ligands for asymmetric synthesis. researchgate.net The defined stereochemistry of these molecules is crucial for achieving high levels of enantioselectivity in chemical reactions.
Furthermore, the ability of TTF derivatives, which originate from 1,3-dithiole-2-thiones, to participate in non-covalent interactions is a key aspect of their application in building complex supramolecular architectures like rotaxanes and catenanes. The electron-rich nature of the TTF core makes it an excellent guest for electron-deficient macrocyclic hosts. The principles guiding these interactions could be extended to the precursor molecules themselves, opening up possibilities for using 1,3-Dioxole-2-thione, 4,5-dimethyl- and its derivatives as components in novel supramolecular assemblies. nih.gov
Photochromic Materials Development utilizing Dioxole-2-thione Bridges
The development of novel photochromic materials, which can reversibly change their chemical structure and physical properties upon exposure to light, is a significant area of materials science. Within this field, researchers have explored the use of various molecular switches, including dihetarylethenes. A key area of investigation has been the modification of the ethene bridge that connects the heterocyclic aryl units, as this can significantly influence the photochromic performance of the molecule.
Methods have been successfully developed for the synthesis of substituted bis(2,5-dimethyl-3-thienyl)ethenes that incorporate a 1,3-dioxole-2-thione fragment as the ethene bridge. researchgate.net These compounds have been shown to exhibit photochromic properties, demonstrating the viability of using the dioxole-2-thione moiety in the design of light-sensitive materials. researchgate.net The integration of the 1,3-dioxole-2-thione bridge into the dihetarylethene framework allows for the modulation of the electronic and steric properties of the molecule, which in turn affects its photochromic behavior, such as the wavelength of maximum absorption and the efficiency of the photocyclization reaction. Research in this area has also extended to the use of 1,3-oxazole-2-thione bridges, providing a comparative analysis of how different heterocyclic bridges impact photochromic performance. researchgate.net
Potential as Chiral Ligands and Catalysts in Asymmetric Synthesis (general for 1,3-dioxoles)
The 1,3-dioxole (B15492876) scaffold is a significant structural motif in organic chemistry, not only for its presence in natural products and pharmaceutical agents but also for its potential application in asymmetric synthesis. rsc.org Chiral 1,3-dioxoles are particularly valuable as they can serve as chiral ligands for metal catalysts or as organocatalysts themselves, facilitating the synthesis of enantiomerically pure compounds. rsc.orgnih.govnih.gov
The asymmetric construction of non-benzofused 1,3-dioxoles has been a challenging yet rewarding endeavor for chemists. rsc.org A notable advancement in this area is the development of a Rh(II)-catalyzed asymmetric three-component cascade reaction. This method allows for the modular assembly of chiral 1,3-dioxoles with moderate to good yields and high enantioselectivity. rsc.org The process involves the reaction of α-phosphoranylidene-rhodium(II)-carbenes, aldehydes, and carboxylic acids, where the stereoselectivity is controlled by the chiral carboxylate ligands on the rhodium catalyst. rsc.org
The versatility of the 1,3-dioxole ring system, despite its potential fragility under harsh conditions, makes it an attractive target for synthetic chemists. rsc.org The ability to introduce chirality into the 1,3-dioxole structure opens up possibilities for their use in a variety of stereoselective transformations. The development of robust synthetic methods is crucial for unlocking the full potential of these compounds as chiral auxiliaries and catalysts in asymmetric synthesis. rsc.org
Below is a data table summarizing a key method for the asymmetric synthesis of chiral 1,3-dioxoles:
| Reaction Type | Catalyst | Key Features | Reactants | Products | Stereoselectivity |
| Three-component cascade reaction | Rh(II) with chiral carboxylate ligands | Modular assembly; formation of multiple bonds in one pot. | α-phosphoranylidene-rhodium(II)-carbenes, aldehydes, carboxylic acids | Chiral 1,3-dioxoles | Moderate to good yields, high enantioselectivity. |
Future Research Directions and Unexplored Avenues
Expansion of Synthetic Scope and Novel Derivatizations
The exploration of any new compound begins with robust and versatile synthetic methodologies. For 1,3-Dioxole-2-thione (B1615772), 4,5-dimethyl- , future research should prioritize the development of efficient and scalable synthetic routes. Drawing inspiration from the synthesis of its ketone counterpart and other thionocarbonates, several strategies can be envisioned. google.comgoogle.com
A primary avenue for investigation would be the thionation of the corresponding ketone, 4,5-dimethyl-1,3-dioxol-2-one (B143725) . The use of thionating agents such as Lawesson's reagent or phosphorus pentasulfide in an inert solvent could provide a direct conversion. researchgate.netunict.it Optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will be crucial for maximizing yield and purity.
Beyond direct thionation, alternative synthetic pathways starting from 3-hydroxy-2-butanone could be explored. Reaction with thiophosgene (B130339) or its safer equivalents, in the presence of a base, presents a plausible route to the target molecule. Mechanistic understanding of these cyclization reactions will be key to controlling byproduct formation.
Once a reliable synthesis is established, the focus can shift to creating a library of novel derivatives. Future work should explore:
Halogenation: Selective halogenation at the methyl groups or the dioxole ring could introduce reactive handles for further functionalization.
Condensation Reactions: The methyl groups could potentially undergo condensation reactions with various aldehydes and ketones to extend the conjugated system.
Metal-catalyzed Cross-Coupling Reactions: If aryl or vinyl halides can be introduced onto the core structure, established cross-coupling methodologies (e.g., Suzuki, Stille, Sonogashira) could be employed to append a wide array of functional groups.
These derivatization strategies will be instrumental in tuning the electronic and physical properties of the core structure for specific applications.
In-Depth Mechanistic Studies of Specific Reactions
A thorough understanding of the reactivity of 1,3-Dioxole-2-thione, 4,5-dimethyl- is fundamental to its development. Future research should delve into detailed mechanistic studies of its key transformations. The reactivity of the thiocarbonyl group, in particular, warrants significant attention. acs.orgresearchgate.net
Key areas for mechanistic investigation include:
Nucleophilic Addition: The reaction of various nucleophiles (e.g., amines, thiols, alkoxides) with the thiocarbonyl carbon should be systematically studied. Kinetic studies, coupled with computational modeling, can elucidate the reaction pathways, identify intermediates, and determine rate-determining steps. researchgate.net
Cycloaddition Reactions: The C=S double bond can potentially participate in cycloaddition reactions, such as [2+2], [2+3], and [4+2] cycloadditions. nih.gov Investigating its behavior with various dienophiles and dipolarophiles could lead to the synthesis of complex heterocyclic systems.
Oxidation and Reduction: The electrochemical behavior of the molecule should be explored through techniques like cyclic voltammetry. Understanding its oxidation and reduction potentials is crucial for its potential use in electronic devices.
These mechanistic studies will not only provide a fundamental understanding of the compound's chemical behavior but also guide the rational design of new synthetic transformations and functional materials.
Advanced Characterization under Operando Conditions
To fully comprehend the structure-property relationships of materials derived from 1,3-Dioxole-2-thione, 4,5-dimethyl- , advanced characterization techniques are indispensable. Future research should move beyond standard spectroscopic methods and employ operando techniques to probe the material's behavior under real-time operating conditions.
For instance, if this molecule is incorporated into an electronic device, operando characterization could involve:
In-situ UV-Vis-NIR and Raman Spectroscopy: To monitor changes in the electronic structure and vibrational modes during electrochemical cycling or exposure to light.
In-situ X-ray Diffraction (XRD): To observe changes in the crystalline structure and molecular packing of thin films during device operation.
In-situ Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM): To visualize morphological changes at the nanoscale.
These advanced techniques will provide invaluable insights into the dynamic processes that govern material performance and degradation, paving the way for the development of more robust and efficient devices.
Predictive Modeling for Structure-Property Relationships
The synergy between experimental work and computational modeling is a powerful tool in modern materials science. For 1,3-Dioxole-2-thione, 4,5-dimethyl- , predictive modeling can significantly accelerate the discovery of new derivatives with desired properties. nih.govnih.govcmu.eduacs.orgrsc.org
A computational study on the parent 1,3-dioxole-2-thione has already suggested its potential as a molecular conductor due to favorable relaxation energies upon forming a radical cation. worldscientific.com Future computational work on the 4,5-dimethyl derivative should build upon this foundation and aim to:
Develop Quantitative Structure-Property Relationship (QSPR) models: By creating a virtual library of derivatives and calculating their key electronic properties (e.g., HOMO/LUMO levels, ionization potential, electron affinity), machine learning algorithms can be trained to predict these properties for new, unsynthesized molecules. nih.govnih.govacs.org
Simulate Molecular Packing: Predicting how molecules will arrange in the solid state is crucial for understanding charge transport in organic semiconductors. Crystal structure prediction algorithms can be employed to identify likely packing motifs and their corresponding electronic couplings.
Model Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to elucidate the reaction pathways and transition states of key synthetic and degradation reactions, providing insights that can be experimentally validated. researchgate.netunict.it
The following table outlines potential computational approaches and their expected outcomes:
| Computational Method | Target Property/Process | Potential Outcome |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO), Reaction Energetics | Prediction of redox potentials, rationalization of reactivity |
| Time-Dependent DFT (TD-DFT) | Optical Absorption and Emission | Prediction of UV-Vis spectra, design of chromophores |
| Molecular Dynamics (MD) | Solid-state morphology, transport properties | Insight into molecular packing and charge carrier mobility |
| Machine Learning (ML/AI) | High-throughput screening of derivatives | Accelerated discovery of molecules with target properties |
These predictive models will serve as a valuable guide for synthetic chemists, enabling them to prioritize the synthesis of the most promising candidates for specific applications.
Development of New High-Performance Materials
The ultimate goal of this research trajectory is the development of new high-performance materials based on 1,3-Dioxole-2-thione, 4,5-dimethyl- . The presence of a sulfur-containing heterocyclic core suggests a range of potential applications. researchgate.netnih.govperfumerflavorist.comnih.govresearchgate.net
Future research should focus on fabricating and testing materials for:
Organic Electronics: The aforementioned computational studies suggest that derivatives of this compound could be promising as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). worldscientific.com The thione group could also facilitate stronger intermolecular interactions, potentially leading to improved charge transport.
Polymer Science: The dioxole-2-thione moiety could be incorporated into polymer backbones or as pendant groups. The resulting polymers may exhibit interesting optical, electronic, or thermal properties. The reactivity of the thiocarbonyl group could also be exploited for post-polymerization modification. rsc.org
Bioactive Materials: Many sulfur-containing heterocycles exhibit biological activity. nih.govnih.govnih.gov Derivatives of 1,3-Dioxole-2-thione, 4,5-dimethyl- could be screened for their potential as antimicrobial or anticancer agents.
The successful development of such materials will depend on a multidisciplinary approach, combining synthetic chemistry, materials characterization, device engineering, and computational modeling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,5-dimethyl-1,3-dioxole-2-thione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cycloaddition reactions. For example, 1,3-dithiole-2,4,5-trithione reacts with alkenes (e.g., ethylene, propylene) under controlled conditions. Key parameters include temperature (ambient to reflux), solvent polarity, and alkene stoichiometry. Evidence from Papavassiliou et al. (2000) demonstrates that trans-2-butene yields the dimethyl derivative with high purity when reacted in a 1:1 molar ratio under inert atmospheres .
Q. What spectroscopic and crystallographic techniques are critical for characterizing 4,5-dimethyl-1,3-dioxole-2-thione?
- Methodological Answer :
-
IR Spectroscopy : Identifies thione (C=S) stretches near 1050–1150 cm⁻¹ and dioxole ring vibrations.
-
NMR : H NMR reveals methyl group resonances (δ ~2.1–2.3 ppm) and ring proton splitting patterns.
-
X-ray Crystallography : Resolves planar dithiole-thione geometry and substituent orientations. For example, Wang et al. (2011) used single-crystal X-ray diffraction (R factor = 0.031) to confirm the twist-chair conformation of a related dithiolo-dioxine-thione derivative .
Structural Parameter Value (Å) Source C–S bond length (thione) 1.64–1.67 S–C–S angle (dithiole ring) 92–95° Methyl group torsion angle 5–10°
Q. How can computational methods complement experimental data for this compound?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometry and predicts electronic properties (e.g., HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to validate structures. For example, discrepancies in C NMR chemical shifts can be resolved by adjusting solvent parameters in Gaussian calculations .
Advanced Research Questions
Q. How do steric and electronic effects of the 4,5-dimethyl groups influence reactivity in cycloaddition reactions?
- Methodological Answer : The methyl groups increase steric hindrance, slowing reaction kinetics but stabilizing intermediates. Electron-donating methyl substituents enhance π-donor capacity, favoring charge-transfer complexes. Kinetic studies (e.g., time-resolved UV-Vis) under varying temperatures (25–80°C) can quantify activation energies. Contrast with unsubstituted analogs to isolate steric/electronic contributions .
Q. What strategies resolve contradictions in spectroscopic data between studies (e.g., conflicting H NMR shifts)?
- Methodological Answer :
- Cross-validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Crystallographic Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized structures.
- Solvent Effects : Re-measure NMR in deuterated solvents (CDCl₃ vs. DMSO-d₆) to assess hydrogen bonding artifacts.
- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals .
Q. How does the solid-state packing of 4,5-dimethyl-1,3-dioxole-2-thione affect its electronic properties?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., S···S contacts, π-stacking). In related dithiolo-dioxine-thiones, ethylenedioxy groups form 1D chains via C–H···O hydrogen bonds, enhancing charge transport. Compare with methyl-substituted analogs using four-probe conductivity measurements and UV-Vis diffuse reflectance spectroscopy to correlate packing with bandgap .
| Property | 4,5-Dimethyl Derivative | Unsubstituted Analog |
|---|---|---|
| Bandgap (eV) | 2.8–3.1 | 3.3–3.5 |
| Conductivity (S cm⁻¹) | 10⁻⁵–10⁻⁴ | <10⁻⁶ |
| π-Stacking Distance (Å) | 3.4–3.6 | 3.8–4.0 |
Q. What mechanistic insights explain side-product formation during synthesis?
- Methodological Answer : Byproducts (e.g., over-oxidized thiones) arise from competing pathways. Monitor reactions using in situ Raman spectroscopy to detect intermediates. For example, excess alkene may lead to dimerization via radical pathways. Optimize quenching protocols (e.g., rapid cooling to −78°C) and use LC-MS to identify impurities. Papavassiliou et al. (2000) achieved >95% purity by limiting reaction time to 2 hours .
Data Contradiction Analysis
- Case Study : Conflicting reports on thermal stability (TGA decomposition onset: 180°C vs. 210°C).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
